2-amino-2-(2,6-dichlorophenyl)acetic Acid
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Description
2-Amino-2-(2,6-dichlorophenyl)acetic acid is a compound that has been studied for its potential anti-inflammatory and immunosuppressive properties. The interest in this compound and its derivatives stems from their pharmacological potential, as indicated by the research on similar compounds such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives and 2-((2,6-dichlorophenyl)amino)benzoic acid . These studies have revealed that some derivatives exhibit significant anti-inflammatory and analgesic activities, which could be beneficial in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of derivatives related to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been explored in several studies. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and their structures confirmed by spectral analysis and elemental analysis . Additionally, organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been characterized using infrared, multinuclear NMR, mass, and Mössbauer spectral techniques . These studies contribute to the understanding of the synthesis and structural characterization of compounds related to 2-amino-2-(2,6-dichlorophenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been analyzed using various spectroscopic techniques. For example, the organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were studied to determine their geometry in both solid-state and solution . Furthermore, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was determined by X-ray structure determination, revealing significant non-planarity in the molecule . These analyses are crucial for understanding the structural aspects that may influence the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been investigated, revealing unexpected details about their chemical properties . For instance, derivatives of (diphenylmethylene-amino) acetic acid have been shown to react with carbon disulfide and phenyl isothiocyanate to form various ketene dithioacetals and acetals . Additionally, the synthesis of 2-arylbenzothiazoles has been achieved through acetic acid–promoted condensation reactions under microwave irradiation . These studies provide insight into the chemical behavior of these compounds, which is essential for the development of new chemical entities with desired pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(2,6-dichlorophenyl)acetic acid derivatives are important for their potential application as pharmaceuticals. The organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were not only structurally characterized but also assessed for their antibacterial and antifungal activities, indicating their biological significance . The study of polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid also contributes to the understanding of the physical properties of these compounds, which can affect their stability, solubility, and bioavailability .
Scientific Research Applications
1. Synthesis of Organotin Compounds
2-Amino-2-(2,6-dichlorophenyl)acetic acid has been utilized in the synthesis of new organotin compounds. These compounds, characterized using spectroscopic techniques, have shown promising antibacterial and antifungal activities, highlighting their potential in biological applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).
2. Antimicrobial Activity Studies
The acid has been involved in the preparation of compounds like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones. These compounds, derived from 2-amino-2-(2,6-dichlorophenyl)acetic acid, have been evaluated for their antimicrobial activities, showing significant effectiveness against various microbes (Patel & Shaikh, 2011).
3. Conformational Studies in Crystal Engineering
In crystal engineering, this compound has been studied for its conformational properties. Research has focused on understanding the structural behavior of 2-amino-2-(2,6-dichlorophenyl)acetic acid derivatives in different molecular co-crystals, which is crucial for designing advanced materials (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).
4. Investigation in Agricultural Soils
Diclofenac, derived from 2-amino-2-(2,6-dichlorophenyl)acetic acid, has been studied for its biodegradability in agricultural soils. This research is vital for understanding the environmental impact of such compounds when introduced into ecosystems (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
properties
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIBRZKLBUDQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397801 |
Source
|
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
CAS RN |
42057-30-7 |
Source
|
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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